molecular formula C18H19N3O3S B020082 Rosiglitazone-d3

Rosiglitazone-d3

Cat. No.: B020082
M. Wt: 360.4 g/mol
InChI Key: YASAKCUCGLMORW-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rosiglitazone-d3 is a deuterium-labeled derivative of rosiglitazone, a thiazolidinedione class drug primarily used to treat type 2 diabetes mellitus. This compound is used in scientific research to study the pharmacokinetics and metabolic pathways of rosiglitazone due to the presence of deuterium, which can be traced more easily in biological systems .

Mechanism of Action

Target of Action

Rosiglitazone-d3 primarily targets the Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPARγ . PPARs are intracellular receptors that regulate the transcription of a number of insulin-responsive genes critical for the control of glucose and lipid metabolism . PPARγ is expressed mainly in fat tissue, where it regulates genes involved in fat cell (adipocyte) differentiation, fatty acid uptake and storage, and glucose uptake .

Mode of Action

This compound works as an insulin sensitizer by binding to PPARγ in fat cells, making the cells more responsive to insulin . It is a selective ligand of PPARγ and has no PPARα-binding action . Apart from its effect on insulin resistance, it appears to have an anti-inflammatory effect: nuclear factor kappa-B (NFκB) levels fall and inhibitor (IκB) levels increase in patients on rosiglitazone .

Biochemical Pathways

This compound affects several biochemical pathways. The PI3K/AKT pathway is significantly related to one subnetwork of this compound . Other shared top biochemical pathways between another subnetwork and rosiglitazone include metabolic pathways, carbon metabolism, and citrate cycle . These pathways are involved in glucose and lipid metabolism, which are crucial for maintaining energy balance in the body.

Pharmacokinetics

This compound has a high bioavailability of 99% . It is metabolized in the liver, primarily via CYP2C8 . The elimination half-life is 3-4 hours, and it is excreted via the kidney (64%) and feces (23%) . These properties impact the bioavailability of the drug, determining how much of the drug reaches the site of action.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to accelerate osteoblast differentiation from human mesenchymal stem cells at the expense of increased oxidative stress and cell death . In calcifying human vascular cells, rosiglitazone stimulates pathological mineralization . It also exhibits anti-inflammatory properties and can target cardiomyocytes secreting CXCL10, under interferon (IFN)γ and tumor necrosis factor (TNF)α challenge .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, severe forms of non-alcoholic fatty liver disease (NAFLD) adversely affect the liver physiology and hence the pharmacokinetics of drugs . The etiology of inflammatory bowel disease (IBD), which this compound has been studied in relation to, involves the interplay among host, microbiota, and environmental factors .

Biochemical Analysis

Biochemical Properties

Rosiglitazone-d3, like its parent compound Rosiglitazone, is known to interact with the peroxisome proliferator-activated receptors (PPARs), specifically PPARγ . It is a selective ligand of PPARγ and does not bind to PPARα . The activation of PPARγ by this compound plays a crucial role in its biochemical reactions .

Cellular Effects

This compound, through its parent compound Rosiglitazone, exhibits anti-inflammatory properties and can target cardiomyocytes secreting CXCL10, under interferon (IFN)γ and tumor necrosis factor (TNF)α challenge . It also has effects on various types of cells including CD4+ T cells and dendritic cells (DCs), and influences cell function .

Molecular Mechanism

The mechanism of action of this compound is primarily through the activation of PPARγ . This compound, being a selective ligand of PPARγ, binds to this receptor and activates it . This activation regulates the transcription of insulin-responsive genes involved in the control of glucose production, transport, and utilization .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound, through Rosiglitazone, has shown to have not only hypoglycemic effects but also additional effects such as anti-inflammatory and anti-cancer capabilities, retinopathy protection effects, lipid regulation, and blood pressure reduction .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . It has been shown to have beneficial effects in severe IR injury models when administered with a single dose of Rosiglitazone (5 mg/kg) .

Metabolic Pathways

This compound is involved in the metabolic pathways of Rosiglitazone, which is metabolized via N-demethylation and hydroxylation predominantly via the cytochrome P450 (CYP) enzyme CYP2C8 . Other CYP enzymes such as CYP2C9, CYP3A4, and CEP2E1 also play a role in its metabolism .

Transport and Distribution

This compound, through Rosiglitazone, is known to enhance tissue sensitivity to insulin . This suggests that it may be transported and distributed within cells and tissues to exert its effects.

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Given that it acts through the activation of PPARγ, it is likely that it localizes to the nucleus where PPARγ is typically found .

Preparation Methods

The synthesis of rosiglitazone-d3 involves a five-step linear synthetic route starting from commercially available materials such as 2-chloropyridine, N-methylethanolamine, 4-fluorobenzaldehyde or 4-hydroxybenzaldehyde, and 1,3-thiazolidine-2,4-dione. The sequential reaction steps include cyclization, alkylation, etherification, condensation, and reduction. The overall yield of this synthesis is optimized to 40%, making it suitable for industrial purposes .

Chemical Reactions Analysis

Rosiglitazone-d3 undergoes various chemical reactions, including:

    Oxidation: Involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Utilizes reducing agents to convert the compound into its reduced form.

    Substitution: Involves the replacement of one functional group with another under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

Scientific Research Applications

Rosiglitazone-d3 is extensively used in scientific research for various applications:

Comparison with Similar Compounds

Rosiglitazone-d3 is compared with other thiazolidinediones such as pioglitazone and troglitazone. While all these compounds act as PPARγ agonists, this compound is unique due to its deuterium labeling, which allows for more precise tracing in metabolic studies. Similar compounds include:

This compound’s unique labeling makes it a valuable tool in scientific research, providing insights that are not easily obtainable with other similar compounds.

Properties

IUPAC Name

5-[[4-[2-[pyridin-2-yl(trideuteriomethyl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15/h2-9,15H,10-12H2,1H3,(H,20,22,23)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASAKCUCGLMORW-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is liquid chromatography-tandem mass spectrometry (LC-MS/MS) a suitable technique for analyzing hypoglycemic drugs like Rosiglitazone-d3?

A1: LC-MS/MS offers high sensitivity and selectivity, making it ideal for analyzing trace amounts of drugs in complex biological matrices. [] This is crucial for studying drug pharmacokinetics, metabolism, and efficacy. Additionally, LC-MS/MS can differentiate between drugs and their metabolites, providing valuable insights into drug action and potential side effects. []

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